molecular formula C6H2Cl2FNO4S B3031016 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride CAS No. 125607-05-8

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride

Cat. No.: B3031016
CAS No.: 125607-05-8
M. Wt: 274.05 g/mol
InChI Key: QQYXMCLSCRSLQP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl2FNO4S and its molecular weight is 274.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate for Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is primarily used in the synthesis of key intermediates for the production of pesticides. One such example is its role in preparing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is a critical component in the manufacture of herbicidal products like j7uthiacet-methyl (Xiao-hua Du et al., 2005).

Synthetic Utility in Chemical Transformations

This compound has been identified as a valuable agent in various chemical transformations. It facilitates the creation of diverse privileged scaffolds through unusual rearrangements when used as a key intermediate in solid-phase synthesis (Veronika Fülöpová & M. Soural, 2015).

Role in the Synthesis of Complex Organic Compounds

This compound is instrumental in the synthesis of complex organic compounds. For example, it has been used in the preparation of substituted nitrogenous heterocycles, which have significant importance in current drug discovery (Soňa Křupková et al., 2013).

Applications in Photocatalysis

The compound shows potential in photocatalytic processes. It serves as a source of fluorinated radicals in photochemical conditions using Cu mediation, leading to the addition of fluoroalkyl groups to unsaturated carbonyl compounds (Xiaojun Tang & W. R. Dolbier, 2015).

Green Synthesis Approach

A novel green synthesis method for 3-Nitrobenzenesulfonyl chloride, a compound similar in structure and function to this compound, has been developed. This method significantly reduces the production of acidic waste gas and waste water, showcasing the potential for environmentally friendly approaches in synthesizing these types of chemicals (Chen Zhong-xiu, 2009).

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYXMCLSCRSLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470184
Record name 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125607-05-8
Record name 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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